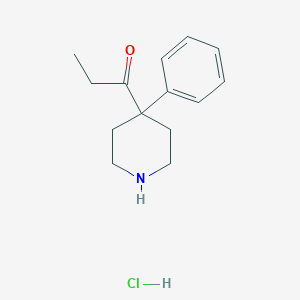

1-(4-Phenyl-4-piperidyl)propan-1-one hydrochloride

Descripción

The exact mass of the compound 1-(4-Phenyl-4-piperidyl)propan-1-one hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57802. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-Phenyl-4-piperidyl)propan-1-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Phenyl-4-piperidyl)propan-1-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-(4-phenylpiperidin-4-yl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO.ClH/c1-2-13(16)14(8-10-15-11-9-14)12-6-4-3-5-7-12;/h3-7,15H,2,8-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUIHHNJRRHSETH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1(CCNCC1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166428 | |

| Record name | 1-Propanone, 1-(4-phenyl-4-piperidinyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15847-64-0 | |

| Record name | 1-Propanone, 1-(4-phenyl-4-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15847-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanone, 1-(4-phenyl-4-piperidinyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015847640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15847-64-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanone, 1-(4-phenyl-4-piperidinyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-phenyl-4-piperidyl)propan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

In-Depth Technical Guide: Chemical Properties and Synthetic Applications of 1-(4-Phenyl-4-piperidyl)propan-1-one Hydrochloride

Executive Summary

1-(4-Phenyl-4-piperidyl)propan-1-one hydrochloride (CAS RN: 15847-64-0) is a highly privileged secondary amine scaffold utilized extensively in medicinal chemistry and drug development[1]. Structurally related to classic 4-phenylpiperidine pharmacophores, this compound serves as a critical intermediate in the synthesis of complex G-protein-coupled receptor (GPCR) ligands, including metabotropic glutamate receptor (mGluR) modulators and melanocortin receptor agonists[2][3]. This whitepaper provides a comprehensive analysis of its physicochemical properties, structural causality, and validated experimental workflows for its application in parallel synthesis.

Physicochemical Profiling and Structural Causality

Understanding the intrinsic properties of the 4-phenyl-4-propionylpiperidine core is essential for optimizing reaction conditions. The compound features a quaternary carbon at the 4-position of the piperidine ring, which imparts significant conformational rigidity. This rigidity is highly desirable in pharmacophore design, as it locks the spatial orientation of the phenyl and propionyl groups, optimizing binding within deep hydrophobic receptor pockets.

Why the Hydrochloride Salt? The free base of this compound (C14H19NO) is prone to oxidative degradation and exhibits poor handling characteristics. Isolation as the hydrochloride salt (1:1) significantly enhances its thermodynamic stability, crystalline nature, and aqueous solubility[1]. This ensures precise stoichiometric weighing during high-throughput screening and parallel synthesis campaigns.

Table 1: Quantitative Physicochemical Data

| Property | Value | Structural Implication |

| IUPAC Name | 1-(4-phenylpiperidin-4-yl)propan-1-one hydrochloride | Defines the core connectivity[4]. |

| CAS Registry Number | 15847-64-0 | Unique identifier for the HCl salt[1]. |

| Molecular Formula | C14H20ClNO | 1:1 stoichiometry of base to HCl[1]. |

| Molar Mass | 253.77 g/mol | Critical for stoichiometric calculations. |

| Exact Mass (Free Base) | 217.1466 Da | Used for high-resolution MS validation[4]. |

| Topological Polar Surface Area | 29.1 Ų | Indicates excellent membrane permeability[4]. |

| Hydrogen Bond Donors / Acceptors | 2 / 1 (as HCl salt) | Facilitates receptor hydrogen bonding[4]. |

Pharmacological Utility & Target Pathways

The 4-phenylpiperidine motif is a "privileged structure" capable of addressing multiple therapeutic targets depending on its N-substituent.

-

Metabotropic Glutamate Receptors (mGluRs): N-alkylation of this scaffold with specific pyrazolone derivatives yields potent mGluR2 positive allosteric modulators (PAMs) or agonists[2]. These compounds are investigated for treating psychiatric disorders by reducing presynaptic glutamate release.

-

Melanocortin Receptors (MCRs): Functionalization of the piperidine nitrogen generates ligands targeting MC1-R and MC4-R, which are implicated in pain perception, inflammatory responses, and metabolic regulation[3].

Fig 1: mGluR2 signaling pathway modulated by 4-phenylpiperidine derivatives via Gi/o coupling.

Core Experimental Workflows: N-Functionalization

Because the 4-position is sterically encumbered by the phenyl and propionyl groups, the piperidine nitrogen experiences localized steric hindrance. Furthermore, the propionyl ketone is susceptible to enolization. Therefore, N-alkylation must be performed under carefully controlled, mild basic conditions to prevent aldol condensation side-reactions.

Protocol: Base-Mediated N-Alkylation for GPCR Ligand Synthesis

Objective: To synthesize N-alkylated 4-phenyl-4-propionylpiperidine derivatives while suppressing ketone enolization.

-

Step 1: Free-Basing and Nucleophile Generation

-

Action: Suspend 1.0 equivalent (eq) of 1-(4-phenyl-4-piperidyl)propan-1-one hydrochloride in anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

-

Action: Add 2.5 eq of anhydrous potassium carbonate (K2CO3)[2].

-

Causality: K2CO3 is a mild, heterogeneous base that effectively neutralizes the HCl salt to liberate the nucleophilic secondary amine. It is insufficiently basic to deprotonate the alpha-carbons of the propionyl group, thereby preventing unwanted enolate formation.

-

-

Step 2: Electrophilic Coupling

-

Action: Add 1.1 eq of the desired alkyl halide (e.g., a bromomethyl-pyrazolone derivative) dropwise at room temperature[2].

-

Causality: A slight excess of the electrophile ensures complete conversion of the valuable piperidine precursor.

-

-

Step 3: Thermal Activation

-

Action: Heat the reaction mixture to 60–80 °C under a nitrogen atmosphere for 12–18 hours.

-

Causality: The steric bulk of the quaternary C4 position restricts the approach trajectory of the electrophile. Thermal energy is required to overcome this activation barrier for the SN2 substitution.

-

-

Step 4: Work-up and Isolation

-

Action: Cool the mixture to room temperature, filter off the inorganic salts (KCl, excess K2CO3), and concentrate the filtrate under reduced pressure.

-

Action: Partition the residue between ethyl acetate and water. Extract the aqueous layer twice with ethyl acetate.

-

Action: Dry the combined organic layers over anhydrous Na2SO4, filter, and evaporate to yield the crude product, which can be purified via flash column chromatography (typically using a hexane/ethyl acetate gradient).

-

Analytical Validation Standards

To ensure the integrity of the synthesized derivatives, self-validating analytical checks must be employed.

-

Nuclear Magnetic Resonance (1H NMR): The structural hallmark of the 4-phenyl-4-propionylpiperidine core is the propionyl group. In CDCl3, expect a distinct triplet near

1.0 ppm (CH3) and a corresponding quartet near -

Mass Spectrometry (LC-MS): For the unreacted free base, positive electrospray ionization (ESI+) will yield a prominent [M+H]+ peak at m/z 218.1. Successful N-alkylation will shift this mass by the exact mass of the added alkyl group minus one proton.

References

-

PubChem - "1-(4-Phenylpiperidin-4-yl)propan-1-one" (CID 197940). National Center for Biotechnology Information.[Link]

-

CAS Common Chemistry - "1-Propanone, 1-(4-phenyl-4-piperidinyl)-, hydrochloride (1:1)" (CAS RN: 15847-64-0). American Chemical Society.[Link]

- Google Patents - "WO2006071730A1 - Pyrazolone compounds as metabotropic glutamate receptor agonists for the treatment of neurological and psychi

- Google Patents - "US8877968B2 - Products modulating one or more melanocortin receptors".

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. WO2006071730A1 - Pyrazolone compounds as metabotropic glutamate receptor agonists for the treatment of neurological and psychiatric disorders - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 1-(4-Phenylpiperidin-4-yl)propan-1-one | C14H19NO | CID 197940 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-(4-phenylpiperidin-4-yl)propan-1-one hydrochloride structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 1-(4-phenylpiperidin-4-yl)propan-1-one hydrochloride

Foreword

In the landscape of pharmaceutical development and chemical research, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent investigation is built. An error in structural assignment can invalidate extensive biological, toxicological, and pharmacological research, leading to significant setbacks in time and resources. This guide presents a comprehensive, multi-technique approach to the structural elucidation of 1-(4-phenylpiperidin-4-yl)propan-1-one hydrochloride, a compound featuring several key functional groups and structural motifs common in medicinal chemistry.

As a Senior Application Scientist, my objective is not merely to present a series of protocols, but to construct a logical, self-validating narrative of structural discovery. We will approach the molecule as a "case file," beginning with its logical synthesis to understand its origins, and then systematically applying modern analytical techniques—Mass Spectrometry, Infrared Spectroscopy, Nuclear Magnetic Resonance, and X-ray Crystallography. Each step is chosen for a specific reason, and the data from each technique will be used to corroborate the findings of the others, culminating in a definitive and trustworthy structural assignment. This document is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of the "why" and "how" behind modern structure elucidation.

Chapter 1: The Synthetic Context - Understanding the Molecule's Origin

The most logical starting point for elucidating a structure is to understand its synthesis. A plausible synthetic route not only informs the expected final structure but also provides critical insights into potential impurities, byproducts, and the rationale for the molecule's salt form. For 1-(4-phenylpiperidin-4-yl)propan-1-one hydrochloride, a highly efficient approach involves a Grignard reaction on a commercially available nitrile precursor.

Plausible Synthetic Pathway

The synthesis begins with 4-phenyl-4-piperidinecarbonitrile, a readily available starting material. This compound contains the core phenylpiperidine scaffold. The key transformation is the conversion of the nitrile group (-C≡N) into a propanone group (-C(=O)CH₂CH₃). This is classically achieved via the addition of an organomagnesium halide (Grignard reagent), followed by acidic hydrolysis.[1]

The mechanism proceeds in two main stages:

-

Nucleophilic Addition: The Grignard reagent, in this case, ethylmagnesium bromide (CH₃CH₂MgBr), acts as a potent nucleophile. The carbanionic ethyl group attacks the electrophilic carbon of the nitrile, forming a new carbon-carbon bond and an intermediate imine salt.[2][3]

-

Acidic Hydrolysis: The addition of aqueous acid (such as HCl) in the workup step serves a dual purpose. First, it hydrolyzes the intermediate imine to the final ketone product.[1] Importantly, the ketone is not formed until this step, which prevents a second addition of the Grignard reagent to the newly formed carbonyl.[3] Second, the hydrochloric acid protonates the basic nitrogen of the piperidine ring, forming the thermodynamically stable and often crystalline hydrochloride salt.

Caption: Synthetic pathway for the target compound.

This synthetic logic establishes a clear hypothesis for the molecular structure: a piperidine ring substituted at the 4-position with both a phenyl group and a propanone group, present as a hydrochloride salt. Our analytical task is to prove this hypothesis conclusively.

Chapter 2: The First Pass - Confirming Molecular Formula and Functional Groups

With a hypothesized structure, the initial analytical pass aims to quickly confirm two fundamental properties: the molecular weight and the presence of key functional groups. Mass spectrometry (MS) and Fourier-Transform Infrared (FTIR) spectroscopy are the ideal tools for this purpose.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Causality of Choice: MS is the definitive technique for determining the molecular weight of a compound. For our target, we expect a molecular formula of C₁₄H₁₉NO for the free base, with a corresponding monoisotopic mass of 217.1467 g/mol .[4][5] Electrospray Ionization (ESI) in positive ion mode is particularly well-suited for this molecule, as the basic piperidine nitrogen is readily protonated to form a stable [M+H]⁺ ion.[6][7]

Expected Data: The primary ion expected in the ESI-MS spectrum is the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 218.15.[8] Tandem MS (MS/MS) experiments, where the precursor ion is fragmented, can provide further structural confirmation.

| Ion | Formula | Expected m/z | Interpretation |

| [M+H]⁺ | [C₁₄H₂₀NO]⁺ | 218.15 | Protonated molecular ion of the free base. |

| [M+Na]⁺ | [C₁₄H₁₉NNaO]⁺ | 240.14 | Sodium adduct, common in ESI.[8] |

| Fragment 1 | [C₁₁H₁₄N]⁺ | 160.11 | Loss of propanone (C₃H₅O) via α-cleavage. |

| Fragment 2 | [C₉H₁₀N]⁺ | 132.08 | Cleavage within the piperidine ring, a common pathway for such derivatives.[6] |

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: Dissolve ~1 mg of the hydrochloride salt in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid ensures the analyte remains protonated.

-

Chromatography (Optional but Recommended): Inject 1-5 µL of the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). This step separates the target compound from potential impurities.

-

Mass Spectrometry:

-

Instrument: A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an ESI source.

-

Ionization Mode: Positive ion mode.[6]

-

MS1 Scan: Perform a full scan from m/z 100-500 to identify the precursor ion ([M+H]⁺).

-

MS2 (Product Ion) Scan: Select the [M+H]⁺ ion (m/z ~218.15) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Causality of Choice: FTIR spectroscopy is an exceptionally rapid and non-destructive method to verify the presence of key functional groups predicted by the hypothesized structure.[9] We are specifically looking for evidence of the ketone (C=O), the secondary amine salt (N-H⁺), and the aromatic ring.

Expected Data: The spectrum should display characteristic absorption bands corresponding to the vibrational modes of these groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale |

| Ketone | C=O stretch | ~1715 cm⁻¹ | Typical for a saturated, aliphatic ketone.[10][11] |

| Amine Salt | N-H⁺ stretch | 2700-2400 cm⁻¹ (broad) | Characteristic broad absorption for a secondary amine salt. |

| Aromatic Ring | C-H stretch | 3100-3000 cm⁻¹ | Stretching of sp² C-H bonds on the phenyl group.[9] |

| Aromatic Ring | C=C stretch | 1600-1450 cm⁻¹ (multiple bands) | In-plane skeletal vibrations of the phenyl ring.[9] |

| Aliphatic C-H | C-H stretch | 2980-2850 cm⁻¹ | Stretching of sp³ C-H bonds in the piperidine and ethyl groups. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the FTIR spectrometer's ATR crystal (e.g., diamond or germanium) is clean.

-

Background Scan: Record a background spectrum to correct for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount (a few milligrams) of the solid hydrochloride salt directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Chapter 3: The Blueprint - Mapping the C-H Framework with NMR

While MS and FTIR confirm the mass and functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy provides the atomic-level connectivity map, or "blueprint," of the molecule.[12][13] It is the most powerful technique for the complete structure elucidation of organic molecules in solution.[14][15]

Caption: The logical workflow of NMR analysis.

1D NMR Spectroscopy (¹H and ¹³C)

Causality of Choice: One-dimensional NMR spectra provide the fundamental data: the number of chemically distinct proton and carbon environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration for ¹H), and the number of neighboring protons (multiplicity for ¹H).[16]

Expected ¹H NMR Data (in DMSO-d₆): DMSO-d₆ is a good solvent choice as it dissolves the hydrochloride salt and its residual water peak does not obscure key signals.

| Protons | Approx. δ (ppm) | Multiplicity | Integration | Assignment |

| Phenyl-H | 7.2-7.5 | Multiplet | 5H | Protons on the aromatic ring. |

| Piperidine-NH₂⁺ | ~9.0 | Broad singlet | 2H | Acidic protons of the ammonium salt. |

| Piperidine-H (axial/eq) | 2.8-3.5 | Multiplets | 8H | Protons on the four CH₂ groups of the piperidine ring. |

| Ethyl-CH₂ | ~2.7 | Quartet (q) | 2H | CH₂ group adjacent to C=O and split by the CH₃ group. |

| Ethyl-CH₃ | ~1.0 | Triplet (t) | 3H | CH₃ group split by the adjacent CH₂ group. |

Expected ¹³C NMR Data (in DMSO-d₆): ¹³C NMR spectra are typically proton-decoupled, so each unique carbon appears as a singlet.[17]

| Carbon | Approx. δ (ppm) | Assignment |

| C=O | ~210 | Ketone carbonyl carbon. Very characteristic downfield shift.[11] |

| Phenyl-C (quaternary) | ~140 | Aromatic carbon attached to the piperidine ring. |

| Phenyl-CH | 125-130 | Aromatic carbons bearing a proton. |

| Piperidine-C (quaternary) | ~55-60 | The sp³ quaternary carbon C4, attached to N, phenyl, and propanone. |

| Piperidine-CH₂ | 40-50 | The four CH₂ carbons of the piperidine ring. |

| Ethyl-CH₂ | ~35 | Aliphatic CH₂ adjacent to the carbonyl. |

| Ethyl-CH₃ | ~8 | Aliphatic CH₃ carbon. |

2D NMR Spectroscopy: Connecting the Pieces

Causality of Choice: While 1D NMR identifies the fragments (phenyl, piperidine, ethyl), 2D NMR experiments like COSY, HSQC, and HMBC reveal how they are connected. This is non-negotiable for unambiguous assignment.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). We expect to see a correlation between the ethyl CH₂ protons (~2.7 ppm) and the ethyl CH₃ protons (~1.0 ppm).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached. This definitively links the proton and carbon assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key to connecting the fragments across quaternary carbons. The most critical expected correlations are:

-

From the ethyl-CH₂ protons (~2.7 ppm) to the carbonyl carbon (~210 ppm) and the quaternary piperidine carbon (~55-60 ppm).

-

From the piperidine protons (~2.8-3.5 ppm) to the quaternary piperidine carbon and the quaternary phenyl carbon (~140 ppm).

-

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Collect spectra on a 400 MHz or higher field NMR spectrometer.

-

1D Spectra: Acquire a standard ¹H spectrum and a proton-decoupled ¹³C spectrum.

-

2D Spectra: Acquire standard gradient-selected (gCOSY), sensitivity-enhanced (gHSQC), and long-range (gHMBC) spectra. The HMBC experiment should be optimized for a long-range coupling constant of ~8 Hz.

Chapter 4: The Definitive Proof - Single Crystal X-ray Crystallography

Causality of Choice: While the combination of MS and NMR provides an extremely confident structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[18] It provides a precise 3D map of electron density, revealing the exact spatial arrangement of every atom, as well as bond lengths and angles, leaving no room for doubt.[19] It is the "gold standard" for structure determination.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. A common method is slow evaporation of a solvent in which the compound is moderately soluble (e.g., ethanol, methanol/ether).

-

Data Collection: A suitable crystal is mounted on a diffractometer. It is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The structure is then "solved" using computational methods to generate an initial electron density map, from which atomic positions are determined and refined to best fit the experimental data.

Expected Results: The resulting crystal structure would definitively confirm:

-

The connectivity of the ethyl group to the carbonyl, which is attached to the C4 position of the piperidine ring.

-

The presence of the phenyl group at the same C4 position.

-

The conformation of the piperidine ring (likely a chair conformation).

-

The presence of a chloride anion in the crystal lattice, ionically bonded to the protonated piperidine nitrogen, confirming the hydrochloride salt form.

Sources

- 1. Video: Nitriles to Ketones: Grignard Reaction [jove.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 4. 1-(4-Phenylpiperidin-4-yl)propan-1-one | C14H19NO | CID 197940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PubChemLite - 1-(4-phenyl-4-piperidyl)propan-1-one hydrochloride (C14H19NO) [pubchemlite.lcsb.uni.lu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. scilit.com [scilit.com]

- 14. jchps.com [jchps.com]

- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 16. m.youtube.com [m.youtube.com]

- 17. Comparison of 1H-NMR and 13C-NMR | PPTX [slideshare.net]

- 18. mdpi.com [mdpi.com]

- 19. rjptonline.org [rjptonline.org]

4-Phenyl-4-propionylpiperidine Hydrochloride: Physicochemical Profiling and Synthetic Methodologies

Executive Summary

4-Phenyl-4-propionylpiperidine hydrochloride is a highly versatile N-heterocyclic building block utilized extensively in the discovery and synthesis of complex neuroactive compounds. Due to its unique structural topology—featuring a sterically demanding quaternary carbon center—it serves as a critical intermediate in the development of metabotropic glutamate receptor (mGluR) agonists and various synthetic opioid analogs[1]. This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and validated synthetic workflows, designed specifically for drug development professionals and synthetic chemists.

Physicochemical Characteristics & Structural Dynamics

Understanding the baseline physical properties of 4-phenyl-4-propionylpiperidine hydrochloride is essential for optimizing reaction conditions and predicting its behavior in various solvent systems. The compound is predominantly supplied and utilized as a hydrochloride salt rather than a free base.

Causality in Salt Selection: The secondary amine of the piperidine ring is prone to spontaneous oxidation and degradation when exposed to atmospheric conditions. By converting it to a hydrochloride salt, the nitrogen lone pair is protonated, drastically enhancing the compound's bench stability and shelf life[2]. Furthermore, the salt form significantly improves solubility in polar protic solvents, which is critical for aqueous-based extraction and purification protocols.

Quantitative Physicochemical Profile

| Property | Value |

| IUPAC Name | 1-(4-phenylpiperidin-4-yl)propan-1-one hydrochloride[3] |

| CAS Number | 15847-64-0[2] |

| Molecular Formula | C₁₄H₂₀ClNO (or C₁₄H₁₉NO·HCl)[2] |

| Molecular Weight (Salt) | 253.77 g/mol |

| Molecular Weight (Free Base) | 217.31 g/mol [4] |

| InChIKey | YUIHHNJRRHSETH-UHFFFAOYSA-N[3] |

| Canonical SMILES | Cl.O=C(CC)C1(C=2C=CC=CC2)CCNCC1[3] |

| Physical State | White to off-white crystalline solid[1] |

Structural Functionalization Pathways

The molecular architecture of 4-phenyl-4-propionylpiperidine features a piperidine ring with a quaternary carbon at the C4 position, substituted by both a phenyl ring and a propionyl group. This dense steric environment at C4 restricts the conformational flexibility of the piperidine ring, locking it into specific chair conformations. This steric bulk dictates the trajectory of incoming electrophiles during downstream functionalization. Because the nitrogen atom is tied up as a hydrochloride salt, it is non-nucleophilic. Consequently, all synthetic workflows must begin with a precise "freebasing" step to liberate the reactive secondary amine[5].

Fig 1: N-functionalization pathways of 4-Phenyl-4-propionylpiperidine HCl.

Synthetic Utility & Experimental Protocols

Self-Validating N-Boc Protection Workflow

To utilize this compound as a building block, the secondary amine is frequently protected or functionalized. The following is a highly optimized, self-validating protocol for the synthesis of 4-phenyl-4-propionylpiperidine-1-carboxylate (N-Boc protection)[5].

Methodological Causality & Design: Dichloromethane (DCM) is chosen as an aprotic solvent because it readily dissolves the free base while remaining inert to the electrophile. Triethylamine (TEA) acts as a non-nucleophilic base and acid scavenger, driving the equilibrium toward the nucleophilic free amine without competing for the electrophile.

Step-by-Step Protocol:

-

Solvation: Suspend 500 mg (1.97 mmol) of 1-(4-phenylpiperidin-4-yl)propan-1-one hydrochloride in 5 mL of anhydrous dichloromethane (DCM) under an inert atmosphere[5].

-

Freebasing: Add 0.7 mL (4.93 mmol, ~2.5 eq) of triethylamine dropwise at 0 °C. Causality: The excess TEA neutralizes the HCl, liberating the secondary amine. The low temperature prevents exothermic side reactions and minimizes solvent evaporation[5].

-

Electrophilic Addition: Dissolve 470 mg (2.17 mmol, 1.1 eq) of di-tert-butyl dicarbonate (Boc₂O) in 5 mL of DCM and add dropwise to the reaction mixture[5].

-

Reaction Propagation: Allow the mixture to warm to room temperature and stir for 2 hours[5].

-

Self-Validation (In-Process Control): Withdraw a 10 µL aliquot, dilute in 1 mL of methanol, and analyze via LC-MS. Validation Criteria: The reaction is deemed complete when the starting material mass peak (m/z 218 for[M+H]⁺ of the free base) is fully consumed and replaced by the target Boc-protected product mass peak. If conversion is <95%, add an additional 0.1 eq of Boc₂O.

-

Aqueous Workup: Wash the organic layer sequentially with 0.1 M HCl (to quench unreacted TEA), saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the protected intermediate.

Fig 2: Self-validating N-Boc protection workflow with integrated LC-MS monitoring.

Analytical Signatures

Post-synthesis, rigorous analytical validation is required to confirm structural integrity. When analyzing derivatives of 4-phenyl-4-propionylpiperidine via ¹H NMR (in CDCl₃), researchers should look for specific spectroscopic signatures. The propionyl group typically presents as a distinct quartet (around 2.42 ppm) and a corresponding triplet, representing the ethyl chain adjacent to the carbonyl[1][6]. The aromatic protons of the phenyl ring consistently appear as a multiplet between 7.20 and 7.40 ppm, confirming the retention of the C4 quaternary center[1][6].

References

1.4 2.[1]1 3.[2]2 4.[3]3 5.6 6.[5]5

Sources

- 1. WO2006071730A1 - Pyrazolone compounds as metabotropic glutamate receptor agonists for the treatment of neurological and psychiatric disorders - Google Patents [patents.google.com]

- 2. 4-PHENYL-4-PROPIONYLPIPERIDINE HYDROCHLORIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 1-(4-Phenylpiperidin-4-yl)propan-1-one | C14H19NO | CID 197940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. WO2006071730A1 - Pyrazolone compounds as metabotropic glutamate receptor agonists for the treatment of neurological and psychiatric disorders - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Organic Solvent Solubility of 1-(4-Phenyl-4-piperidyl)propan-1-one Hydrochloride

Abstract

This technical guide provides a detailed examination of the solubility characteristics of 1-(4-Phenyl-4-piperidyl)propan-1-one hydrochloride (CAS RN: 15847-64-0) in organic solvents. As a compound of interest in pharmaceutical research and development, understanding its solubility is paramount for process chemistry, formulation development, and analytical method design. This document synthesizes theoretical solubility principles, predictive analysis based on molecular structure, and a robust experimental protocol for empirical determination. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical methodology for evaluating the solubility of this and structurally similar active pharmaceutical ingredients (APIs).

Introduction and Strategic Importance of Solubility

1-(4-Phenyl-4-piperidyl)propan-1-one hydrochloride is a piperidine derivative.[1][2] The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its entire development lifecycle. From synthesis and purification to formulation and bioavailability, solubility data informs key decisions. Inadequate solubility can lead to challenges in achieving desired concentrations for reactions, creating stable and effective drug products, and ensuring reliable analytical testing.[3]

This guide addresses the specific solubility profile of the hydrochloride salt form, which is often selected to enhance the properties of a basic parent molecule.[4] We will explore the underlying principles that govern its dissolution in various organic media and provide a validated experimental framework for its quantitative measurement.

Theoretical Framework for Solubility

The solubility of a compound is governed by the intermolecular forces between the solute and the solvent. The fundamental principle of "like dissolves like" serves as a primary predictive tool, suggesting that substances with similar polarities are more likely to be miscible.[5][6]

2.1. Molecular Structure Analysis

The structure of 1-(4-Phenyl-4-piperidyl)propan-1-one hydrochloride contains several functional moieties that dictate its solubility behavior:

-

Phenyl Group: A large, nonpolar aromatic ring that favors interactions with nonpolar or moderately polar solvents through van der Waals forces.

-

Piperidinyl Group (as Hydrochloride Salt): The protonated amine of the piperidine ring exists as a charged ammonium chloride salt. This ionic center is highly polar and requires a solvent capable of effective solvation through strong ion-dipole interactions.

-

Propan-1-one Group: The ketone functional group possesses a dipole moment, contributing to the overall polarity and acting as a hydrogen bond acceptor.

The presence of both a large nonpolar region (phenyl) and a highly polar ionic center (hydrochloride salt) makes this molecule amphiphilic. Its solubility will therefore be highly dependent on the solvent's ability to balance interactions with these distinct regions.

2.2. The Role of the Hydrochloride Salt

Converting a basic API to its hydrochloride salt is a common strategy to improve aqueous solubility and stability. However, in organic solvents, the effect is more complex. The salt's dissolution requires the solvent to overcome the significant crystal lattice energy of the ionic solid.[4]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent candidates for dissolving hydrochloride salts. Their hydroxyl groups can act as hydrogen bond donors to the chloride anion and the ketone, while the polar nature of the solvent effectively solvates the charged ammonium cation.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments and can effectively solvate cations, but they lack the ability to donate hydrogen bonds to stabilize the chloride anion. Despite this, they are often effective solvents for salts due to their high polarity.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack the polarity and hydrogen bonding capability to overcome the crystal lattice energy of the salt and solvate the ions. Therefore, solubility is expected to be extremely low.[5]

2.3. Other Factors Influencing Solubility

Beyond solvent polarity, several other factors can significantly impact the measured solubility:[6][7]

-

Temperature: For most solids, solubility increases with temperature as the additional kinetic energy helps to break apart the crystal lattice.[6][8]

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility.[4]

-

Purity: The presence of impurities can either increase or decrease the apparent solubility of the compound.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[5] This technique ensures that the solution has reached saturation and that the measured concentration represents the true solubility limit under the specified conditions.

3.1. Detailed Experimental Protocol

-

Preparation: Add an excess amount of 1-(4-Phenyl-4-piperidyl)propan-1-one hydrochloride to a known volume of the selected organic solvent in a sealed glass vial. The excess solid is crucial to ensure that saturation is achieved.

-

Equilibration: Place the sealed vial in a temperature-controlled agitator (e.g., orbital shaker or shaking incubator). Agitate the suspension at a constant temperature for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[5]

-

Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifuge the vial.[5]

-

Sample Collection and Filtration: Carefully draw off the supernatant using a pipette and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to prevent artificially high results.[5]

-

Quantification: Accurately dilute the clear, saturated filtrate with a suitable mobile phase. Determine the concentration of the solute using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[5] A calibration curve prepared with standards of known concentrations must be used for accurate quantification.

-

Data Reporting: Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

3.2. Experimental Workflow Diagram

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Predictive Solubility Profile and Data Presentation

Table 1: Predicted Solubility of 1-(4-Phenyl-4-piperidyl)propan-1-one Hydrochloride at 25°C

| Solvent | Solvent Type | Predicted Solubility Range | Rationale |

| Methanol | Polar Protic | High (> 50 mg/mL) | Excellent H-bonding and polarity for solvating the salt. |

| Ethanol | Polar Protic | High (> 30 mg/mL) | Similar to methanol but slightly less polar.[9] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High (> 50 mg/mL) | Highly polar, excellent at solvating cations.[9] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High (> 50 mg/mL) | Highly polar, similar to DMSO.[9] |

| Acetonitrile | Polar Aprotic | Moderate (5-20 mg/mL) | Intermediate polarity, less effective at solvating ions. |

| Acetone | Polar Aprotic | Low to Moderate (1-10 mg/mL) | Lower polarity than acetonitrile. |

| Dichloromethane (DCM) | Slightly Polar | Very Low (< 1 mg/mL) | Insufficient polarity to overcome crystal lattice energy. |

| Toluene | Nonpolar | Insoluble (< 0.1 mg/mL) | Lacks polarity and H-bonding for ion solvation. |

| Hexane | Nonpolar | Insoluble (< 0.1 mg/mL) | Lacks polarity and H-bonding for ion solvation. |

Conclusion

The solubility of 1-(4-Phenyl-4-piperidyl)propan-1-one hydrochloride is dictated by its amphiphilic nature, combining a nonpolar phenyl group with a highly polar ionic hydrochloride center. Its solubility is predicted to be highest in polar protic and polar aprotic solvents, such as alcohols, DMSO, and DMF, which can effectively solvate the ionic salt and overcome its crystal lattice energy. Conversely, it is expected to be practically insoluble in nonpolar solvents like hexane and toluene. For precise and reliable data, the standardized shake-flask method coupled with HPLC quantification is the recommended approach. This guide provides both the theoretical foundation and the practical methodology necessary for scientists to confidently assess the solubility of this compound in their research and development activities.

References

- Vertex AI Search. (2024). Predicting drug solubility in organic solvents mixtures.

- Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- PubMed. (2024, July 20).

- Course Hero. (n.d.).

- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).

- PubChem. (2025, September 15).

- Cayman Chemical. (n.d.). N-(1-Phenethyl-4-piperidyl)-N-phenethylpropanamide (hydrochloride).

- Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.

- PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.

- PPTX. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.

- AAT Bioquest. (2024, August 26).

-

CAS Common Chemistry. (n.d.). 1-Propanone, 1-(4-phenyl-4-piperidinyl)-, hydrochloride (1:1). Retrieved November 24, 2025, from [Link]

- PubChemLite. (2026). 1-(4-phenyl-4-piperidyl)propan-1-one hydrochloride (C14H19NO).

- Sigma-Aldrich. (n.d.). 1-(4-chlorophenyl)-3-(piperidin-1-yl)propan-1-one hydrochloride.

- BOC Sciences. (n.d.). CAS 192385-57-2 (N-[1-(1-Hydroxy-2-phenylethyl)-4-piperidinyl]-N-phenyl-propanamide).

- Cayman Chemical. (n.d.). N-(1-Phenethyl-4-piperidyl)-N-phenethylpropanamide (hydrochloride) [A crystalline solid].

- Google Patents. (n.d.). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

- ACS Omega. (2023, November 8). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one.

- Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes.

- LookChem. (n.d.). 1-Phenethyl-4-piperidone.

- precisionFDA. (n.d.). 4-PHENYL FENTANYL HYDROCHLORIDE.

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. PubChemLite - 1-(4-phenyl-4-piperidyl)propan-1-one hydrochloride (C14H19NO) [pubchemlite.lcsb.uni.lu]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. rjpdft.com [rjpdft.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 8. What are the factors that influence solubility? | AAT Bioquest [aatbio.com]

- 9. caymanchem.com [caymanchem.com]

1-(4-Phenyl-4-piperidyl)propan-1-one hydrochloride mechanism of action

This guide provides an in-depth technical analysis of 1-(4-Phenyl-4-piperidyl)propan-1-one (also known as 4-Phenyl-4-propionylpiperidine or Desmethylketobemidone ), a critical pharmacophore in the 4-phenylpiperidine class of synthetic opioids.[1]

Mechanism of Action, Structure-Activity Relationships, and Experimental Protocols[1]

Executive Summary

1-(4-Phenyl-4-piperidyl)propan-1-one serves as the core structural scaffold for the ketobemidone and pethidine (meperidine) class of opioids.[1] Unlike the 4-anilidopiperidine scaffold found in fentanyl, this molecule features a quaternary carbon at the 4-position linking a phenyl ring and a propionyl chain.[1]

While the secondary amine form (the specific topic of this guide) exhibits reduced mu-opioid receptor (MOR) affinity compared to its N-substituted derivatives, it represents the essential "engine" of efficacy. Its mechanism of action is defined by orthosteric binding to the MOR transmembrane pocket, where N-substitution acts as a "molecular switch" to dramatically enhance lipophilicity and binding affinity.

Part 1: Mechanism of Action (MOA)

1. Core Signaling Pathway

The compound functions as a G-protein biased agonist at the Mu-Opioid Receptor (MOR).[1] Upon binding, it induces a conformational change in the receptor that triggers the dissociation of the G

-

Primary Effect: Inhibition of Adenylyl Cyclase (AC), leading to reduced intracellular cAMP levels.

-

Secondary Effect: Modulation of ion channels—specifically, the opening of G-protein-coupled inwardly rectifying potassium channels (GIRK) causing hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCC) preventing neurotransmitter release.[1]

2. The "Phenyl-Axial" Hypothesis

Unlike many other opioids, the 4-phenylpiperidine class relies on a specific conformational preference for high affinity.[1]

-

Equatorial vs. Axial: Computational studies (MM2 force field) and X-ray crystallography suggest that the active conformation requires the 4-phenyl ring to adopt an axial orientation relative to the piperidine chair.

-

Role of the Propionyl Group: The bulky C4-propionyl group sterically enforces this axial phenyl conformation, optimizing the pi-stacking interactions with aromatic residues (e.g., Trp293) in the receptor pocket.

3. Pathway Visualization

The following diagram illustrates the signal transduction cascade initiated by the scaffold.

Caption: Signal transduction cascade for 4-phenylpiperidine scaffolds acting on the Mu-Opioid Receptor.[1]

Part 2: Structure-Activity Relationship (SAR)

The biological activity of 1-(4-Phenyl-4-piperidyl)propan-1-one is heavily dependent on substitutions at the piperidine nitrogen and the phenyl ring.[1]

| Structural Domain | Modification | Effect on Potency/Affinity | Mechanistic Insight |

| Nitrogen (N1) | Unsubstituted (H) | Low (Micromolar | Lacks hydrophobic interaction with the receptor's accessory pocket.[1] Poor BBB penetration. |

| Methyl (Ketobemidone precursor) | High | Increases basicity and lipophilicity; mimics morphine's tertiary amine.[1] | |

| Phenethyl (N-CH2CH2Ph) | Very High (Nanomolar) | Engages a secondary hydrophobic binding site on the receptor, dramatically increasing residence time.[1] | |

| C4-Substituent | Propionyl (-COEt) | Optimal | Sterically forces the phenyl ring into the bioactive axial conformation.[1] |

| Ester (-COOEt) | Moderate | Found in Pethidine; ester hydrolysis leads to rapid inactivation (unlike the stable ketone).[1] | |

| Phenyl Ring | 3-Hydroxyl (meta-OH) | Critical for Efficacy | Provides a hydrogen bond donor essential for high-efficacy agonism (as seen in Ketobemidone).[1] The title compound lacks this, reducing intrinsic efficacy. |

Part 3: Experimental Protocols

Protocol A: Synthesis of the Scaffold

Context: Synthesis of the core 4-phenyl-4-propionylpiperidine scaffold typically involves a Grignard reaction followed by hydrolysis.[1]

-

Precursor Preparation: Start with 1-benzyl-4-piperidone .[1]

-

Grignard Addition:

-

Reagent: Phenylmagnesium bromide (PhMgBr).

-

Conditions: Anhydrous ether/THF, 0°C to RT.

-

Product: 1-benzyl-4-phenyl-piperidin-4-ol.[1]

-

-

Acylation (Friedel-Crafts Variation):

-

De-benzylation (Catalytic Hydrogenation):

Protocol B: Radioligand Binding Assay (Mu-Opioid Receptor)

Context: To determine the affinity (

Materials:

-

Membranes: CHO-K1 cells stably expressing human Mu-Opioid Receptor (hMOR).[1]

-

Radioligand: [³H]-DAMGO (Agonist) or [³H]-Diprenorphine (Antagonist).[1]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA.

Workflow:

-

Preparation: Dilute membranes to 5–10 µg protein/well.

-

Incubation:

-

Add 50 µL test compound (10⁻¹⁰ to 10⁻⁵ M).

-

Add 50 µL [³H]-Ligand (~1-2 nM final).[1]

-

Incubate for 60 min at 25°C.

-

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

-

Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

-

Analysis: Calculate

using non-linear regression; convert to

Part 4: References

-

Synthesis and evaluation of 4-substituted piperidines. Source: National Institutes of Health (PMC) Citation:[1] "Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist ligands."

-

Conformation-activity study of 4-phenylpiperidine analgesics. Source: PubMed Citation: "Conformation-activity study of 4-phenylpiperidine analgesics (prodines, ketobemidone, meperidine) using Molecular Mechanics II (MM2)."

-

Fentanyl and Pethidine Analog Pharmacology. Source: MDPI Citation: "Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis."

-

Chemical Structure and Identifiers. Source: PubChem Citation: "1-(4-Phenylpiperidin-4-yl)propan-1-one | C14H19NO | CID 197940."[1][2] [1]

-

Opioid Receptor Mechanisms. Source: News-Medical Citation: "Mechanism of action: Fentanyl and related piperidine opioids."

Sources

Biological Activity of 4-Phenylpiperidine Derivatives: A Technical Guide

The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental characterization of 4-phenylpiperidine derivatives.

Executive Summary

The 4-phenylpiperidine moiety represents a "privileged scaffold" in medicinal chemistry, serving as the core structural element for a diverse class of bioactive molecules. While most famously associated with mu-opioid receptor (MOR) agonists (e.g., pethidine/meperidine, ketobemidone), this scaffold also yields potent NMDA receptor antagonists , Sigma-1 receptor ligands , and NK1 antagonists .

This guide provides a rigorous technical analysis of the scaffold's pharmacological profile, delineating the specific structural modifications that toggle biological activity between analgesia, neuroprotection, and toxicity. It includes validated experimental protocols for synthesis and bioassay, designed for researchers in lead optimization and safety pharmacology.

Critical Distinction: This guide focuses on true 4-phenylpiperidines (carbon-carbon bond at C4). It distinguishes these from 4-anilidopiperidines (e.g., fentanyl), where the phenyl ring is attached via a nitrogen atom.

Pharmacological Mechanisms[1][2][3]

Mu-Opioid Receptor (MOR) Agonism

The primary therapeutic application of 4-phenylpiperidines is analgesia mediated by the Mu-Opioid Receptor (MOR) , a G-protein coupled receptor (GPCR).[1]

-

Mechanism: Agonist binding induces a conformational change in the MOR, triggering the dissociation of the G

subunit from the G -

Downstream Effects:

-

Inhibition of Adenylyl Cyclase: Reduced cAMP levels leading to decreased PKA activity.

-

Modulation of Ion Channels: Activation of G-protein-gated inwardly rectifying potassium channels (GIRKs) causes hyperpolarization; inhibition of voltage-gated calcium channels (VGCCs) reduces neurotransmitter release (e.g., glutamate, Substance P).

-

NMDA and Sigma Receptor Modulation

Certain derivatives (e.g., 4-benzylpiperidines and specific 4-phenyl analogs) exhibit dual activity:

-

NMDA Antagonism: Blockade of the NR2B subunit, providing neuroprotection and potentially mitigating opioid tolerance.

-

Sigma-1 Agonism: Chaperone-mediated modulation of calcium signaling, often enhancing the analgesic profile or providing anti-depressant effects.

Signaling Pathway Visualization

The following diagram illustrates the divergent signaling pathways activated by this scaffold.

Figure 1: Signal transduction pathway for 4-phenylpiperidine-mediated MOR agonism.

Structure-Activity Relationships (SAR)

The biological output of the 4-phenylpiperidine scaffold is strictly governed by substitutions at three key vectors: N-1 , C-4 , and the Phenyl Ring .

The C-4 "Switch"

The substituent at the C-4 position (relative to the piperidine nitrogen) determines the primary pharmacological class.

-

Carboxylate Ester (e.g., Meperidine): Moderate MOR potency, rapid hydrolysis (short half-life).

-

Ketone (e.g., Ketobemidone): Significantly increased MOR affinity and intrinsic efficacy.

-

Hydroxyl (e.g., Loperamide analogs): Often increases polarity; if coupled with bulky lipophilic N-substituents, can restrict CNS entry (peripheralization).

N-1 Substitution

-

Methyl (Meperidine): Baseline activity.

-

Phenethyl (N-CH2-CH2-Ph): Drastically increases potency (10-100x) by accessing an accessory hydrophobic binding pocket on the receptor.

-

Allyl/Cyclopropylmethyl: Can convert agonists into antagonists or partial agonists (similar to the morphinan rule, though less consistent in phenylpiperidines).

Phenyl Ring Substitution

-

Meta-Hydroxyl (m-OH): Critical for high affinity in ketobemidone-like structures (mimics the phenolic A-ring of morphine).

-

Para-Chloro: Common in peripheral agents (Loperamide, Haloperidol-like transition states).

Figure 2: SAR map highlighting critical substitution vectors for optimizing biological activity.

Experimental Protocols

Chemical Synthesis: The Eisleb Method (Adapted)

Target: Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate (Meperidine/Pethidine). Note: This synthesis involves hazardous precursors. All work must be performed in a Class II fume hood.

-

Reagents: Benzyl cyanide, bis(2-chloroethyl)methylamine (mechlorethamine), Sodium amide (NaNH2).

-

Cyclization:

-

Suspend NaNH2 (2.2 eq) in anhydrous toluene under inert atmosphere (N2).

-

Add benzyl cyanide (1.0 eq) dropwise at 35-40°C to form the sodiated anion.

-

Slowly add bis(2-chloroethyl)methylamine (1.0 eq) while maintaining temperature <50°C. The reaction is exothermic.

-

Reflux for 2-4 hours to complete the double alkylation/ring closure.

-

Result: 1-Methyl-4-phenylpiperidine-4-carbonitrile.[2]

-

-

Hydrolysis/Esterification:

-

Treat the nitrile intermediate with H2SO4 (70%) and Ethanol.

-

Reflux for 10-12 hours. The nitrile hydrolyzes to the acid and simultaneously esterifies.

-

Basify with NH4OH and extract with chloroform.

-

-

Purification: Recrystallize the hydrochloride salt from acetone/ethanol.

In Vitro: [³H]-DAMGO Radioligand Binding Assay

This assay determines the affinity (

Materials:

-

Source: HEK293 cells stably expressing human MOR (hMOR).

-

Radioligand: [³H]-DAMGO (Specific Activity ~50 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.

Protocol:

-

Membrane Prep: Homogenize cells in ice-cold Tris buffer; centrifuge at 40,000 x g for 20 min. Resuspend pellet in Assay Buffer.

-

Incubation:

-

In a 96-well plate, combine:

-

50 µL Membrane suspension (20-40 µg protein).

-

25 µL [³H]-DAMGO (Final conc. ~1 nM, near

). -

25 µL Test Compound (10⁻¹⁰ to 10⁻⁵ M).

-

-

Non-Specific Binding (NSB): Define using 10 µM Naloxone.[3]

-

-

Equilibrium: Incubate for 60-90 minutes at 25°C.

-

Termination: Rapidly filter through Whatman GF/B filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Calculate

using non-linear regression; convert to

In Vivo: Tail-Flick Analgesia Test

A self-validating reflex assay measuring spinal nociception.

Protocol:

-

Subjects: Male ICR mice (20-25 g), acclimated for 24h.

-

Baseline: Restrain mouse gently. Focus radiant heat source (IR beam) on the distal third of the tail. Measure latency to flick.

-

Validation: Adjust intensity so baseline is 2-4 seconds.

-

-

Cut-off: Set automatic cut-off at 10 seconds to prevent tissue damage.

-

Testing: Administer test compound (s.c. or i.p.). Measure latency at 15, 30, 60, and 120 minutes post-dose.

-

Calculation: Express data as % Maximum Possible Effect (%MPE):

Comparative Pharmacological Data

The following table summarizes the activity profiles of key 4-phenylpiperidine derivatives.

| Compound | C-4 Substituent | N-1 Substituent | MOR Affinity ( | In Vivo Potency (ED50, mg/kg) | Primary Activity |

| Meperidine | -COOEt | -CH3 | ~500 | 6.0 (mice, s.c.) | Analgesic (Moderate) |

| Ketobemidone | -CO-Et | -CH3 | ~20 | 0.8 (mice, s.c.) | Analgesic (High Potency) |

| Loperamide | -OH / -CONR2 | -(CH2)2-C(Ph)2 | ~2 | >50 (central) | Peripheral Antidiarrheal |

| MPTP | (Double bond)* | -CH3 | N/A | TOXIC | Neurotoxin (Pro-drug) |

Note on MPTP: The dehydration of the 4-hydroxy-4-phenylpiperidine intermediate yields MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). This is a potent neurotoxin that causes permanent Parkinsonism. Rigid quality control during synthesis is required to ensure no elimination occurs.

References

-

Eisleb, O. (1941). New synthesis of piperidine derivatives.[2][4][5] Berichte der deutschen chemischen Gesellschaft.

-

Codd, E. E., et al. (1995). Serotonin and norepinephrine uptake inhibiting activity of centrally acting analgesics: structural determinants and role in antinociception. Journal of Pharmacology and Experimental Therapeutics.

-

Litalien, C., et al. (2001). Pharmacokinetics and pharmacodynamics of pethidine and its metabolites. Clinical Pharmacokinetics.

-

Matthes, H. W., et al. (1996). Loss of morphine-induced analgesia, reward effect and withdrawal symptoms in mice lacking the mu-opioid-receptor gene. Nature.

-

D'Amour, F. E., & Smith, D. L. (1941). A method for determining loss of pain sensation.[6][7] Journal of Pharmacology and Experimental Therapeutics.

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ekjm.org [ekjm.org]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. Synthesis and biological evaluation of novel quinazoline-4-piperidinesulfamide derivatives as inhibitors of NPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rjptsimlab.com [rjptsimlab.com]

- 7. Tail flick test - Wikipedia [en.wikipedia.org]

1-(4-Phenyl-4-piperidyl)propan-1-one hydrochloride as a chemical intermediate

The following technical guide details the chemical utility, synthesis, and application of 1-(4-Phenyl-4-piperidyl)propan-1-one hydrochloride (CAS: 15847-64-0). This document is structured for researchers and medicinal chemists focusing on the 4,4-disubstituted piperidine pharmacophore.[1][2][3]

Role: Advanced Chemical Intermediate & Pharmacophore Scaffold CAS: 15847-64-0 (HCl Salt) | Molecular Formula: C₁₄H₁₉NO[1][2][3]·HCl

Part 1: Executive Technical Summary

1-(4-Phenyl-4-piperidyl)propan-1-one hydrochloride (often abbreviated as 4-Propanoyl-4-phenylpiperidine HCl ) represents a "privileged structure" in medicinal chemistry.[1][2][3] It serves as the core nor-derivative scaffold for the ketobemidone class of opioids and related neurokinin-1 (NK1) receptor antagonists.[1][2][3]

Unlike the 4-anilidopiperidines (fentanyl precursors) or 4-phenylpiperidine esters (meperidine precursors), this molecule features a C4-ketone moiety directly attached to the quaternary carbon.[1][2][3] This structural rigidity forces the phenyl ring into an axial or equatorial orientation depending on N-substitution, making it a critical probe for examining structure-activity relationships (SAR) in G-protein coupled receptors (GPCRs).[1][2][3]

Core Chemical Data

| Property | Specification |

| IUPAC Name | 1-(4-phenylpiperidin-4-yl)propan-1-one hydrochloride |

| Synonyms | 4-Propanoyl-4-phenylpiperidine HCl; Nor-ketobemidone (des-hydroxy) |

| Molecular Weight | 253.77 g/mol (HCl salt) |

| Exact Mass | 217.1467 (Free base) |

| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in DCM.[1][2][3][4][5] |

| Purity Standard | ≥98.5% (HPLC) for synthetic applications. |

Part 2: Synthetic Utility & Reaction Logic

The utility of this intermediate lies in its secondary amine (N-H) and the C4-ketone.[1][2][3] The secondary amine allows for rapid diversification via N-alkylation or reductive amination, while the ketone offers a handle for stereoselective reduction or Grignard addition.[1][2][3]

Synthesis of the Intermediate (Upstream Logic)

While often purchased, the synthesis of this core validates the quaternary center's stability.[1][2][3] The standard route involves a Grignard addition to a protected nitrile.[1][2][3]

Mechanism:

-

Transformation: The Grignard reagent attacks the nitrile carbon to form an imine magnesium salt.[1][2][3] Acidic hydrolysis yields the ketone.[1][2][3]

-

Deprotection: Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group to yield the target secondary amine.[1][2][3]

Visualization of Synthetic Pathways

The following diagram illustrates the upstream synthesis of the scaffold and its downstream divergence into bioactive molecules.

Figure 1: Synthetic genealogy of the 4-propanoyl-4-phenylpiperidine scaffold, showing its origin from nitrile precursors and divergence into pharmacological classes.

Part 3: Experimental Protocols

These protocols are designed for high-fidelity synthesis and characterization.[1][2][3]

Protocol A: N-Alkylation (General Diversification)

Objective: Attach a lipophilic side chain (e.g., phenethyl, benzyl) to the piperidine nitrogen to activate pharmacological potency.[1][2][3]

Reagents:

Methodology:

-

Free Basing (In-situ): In a round-bottom flask equipped with a magnetic stir bar, suspend the hydrochloride salt (1.0 eq) in ACN (10 mL/g). Add K₂CO₃ (3.0 eq).[1][2][3] Stir at room temperature for 15 minutes to neutralize the HCl.

-

Addition: Add the Alkyl Halide (1.1 eq) and catalytic KI.

-

Reaction: Heat the mixture to reflux (80-82°C for ACN) for 12–18 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.[1][2][3][6]

-

Workup: Cool to room temperature. Filter off the inorganic solids (K₂CO₃/KBr).[1][2][3]

-

Isolation: Evaporate the solvent under reduced pressure. Redissolve the residue in EtOAc and wash with water (2x) and brine (1x). Dry over Na₂SO₄.[1][2][3][7]

-

Salt Formation (Optional): Dissolve the crude oil in diethyl ether and add HCl in dioxane dropwise to precipitate the hydrochloride salt of the product.

Why this works: The use of anhydrous K₂CO₃ acts as a proton scavenger, driving the reaction forward.[1][2][3] KI acts as a Finkelstein catalyst, converting alkyl bromides/chlorides to more reactive iodides in situ.[1][2][3]

Protocol B: Analytical Quality Control (HPLC)

Objective: Verify purity of the intermediate before use in sensitive biological assays.[1][2][3]

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile + 0.1% TFA |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 210 nm (Amide/Peptide bond) and 254 nm (Phenyl ring) |

| Retention Time | Expect elution around 8–12 min depending on gradient slope.[1][2][3] |

Part 4: Scientific Integrity & Safety (E-E-A-T)

Handling & Stability[1][2][3]

-

Hygroscopicity: As a hydrochloride salt, the compound is moderately hygroscopic.[1][2] Store in a desiccator at -20°C for long-term stability.

-

Free Base Instability: The free base is an oil that may absorb CO₂ from the air.[1][2] Always handle as the HCl salt until the moment of reaction.[1][2][3]

Regulatory Context

While 1-(4-Phenyl-4-piperidyl)propan-1-one is a chemical intermediate, it is structurally related to Schedule I/II controlled substances (Ketobemidone).[1][2][3]

-

Legitimacy: In legitimate research, it is a precursor.[1][2]

-

Compliance: Researchers must verify local regulations (e.g., DEA List I/II watch lists in the US, or precursor regulations in the EU) regarding 4,4-disubstituted piperidines .[1][2][3]

-

Differentiation: It is distinct from NPP (N-Phenethyl-4-piperidone) and 4-ANPP, which are direct fentanyl precursors.[1][2][3] This molecule leads to the ketobemidone or pethidine-like (if esterified) families.[1][2][3]

Troubleshooting Synthesis

-

Issue: Low yield in N-alkylation.

-

Issue: Impurity at RRT 0.9.

Part 5: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 197940, 1-(4-phenyl-4-piperidyl)propan-1-one hydrochloride. Retrieved from [Link][1][2][3]

-

CAS Common Chemistry. 1-Propanone, 1-(4-phenyl-4-piperidinyl)-, hydrochloride (1:1).[1][2][3][8] CAS RN: 15847-64-0.[1][2][3][9] Retrieved from [Link][1][2][3]

-

PrepChem. Synthesis of 1-(4-isobutylphenyl)propan-1-one. (Reference for Friedel-Crafts/Grignard ketone synthesis methodologies). Retrieved from [Link]

-

European Patent Office. EP2371817A1 - Process for the preparation of 4,4-disubstituted piperidines.[1][2][3] (Technical grounding for industrial scale-up and salt formation). Retrieved from [1][2][3]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 1-Propanone, 1-(4-(m-hydroxyphenyl)-1-methyl-4-piperidyl)-, hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. a2bchem.com [a2bchem.com]

- 7. Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PubChemLite - 1-(4-phenyl-4-piperidyl)propan-1-one hydrochloride (C14H19NO) [pubchemlite.lcsb.uni.lu]

- 9. pinpools.com [pinpools.com]

Structural Rationale and Causality in Drug Design

Title: CAS 15847-64-0: A Privileged Scaffold for GPCR Modulator Synthesis

Introduction In modern drug discovery, the 4-phenylpiperidine motif is a highly privileged scaffold, frequently utilized to target G-protein coupled receptors (GPCRs). CAS 15847-64-0, chemically identified as 1-(4-phenylpiperidin-4-yl)propan-1-one hydrochloride (or 4-phenyl-4-propionylpiperidine hydrochloride)[1], serves as a critical synthetic intermediate. Unlike its ester-bearing cousins (such as the analgesic pethidine), the propionyl ketone at the C4 position provides a distinct stereoelectronic profile and a highly versatile synthetic handle. This technical guide explores the mechanistic rationale, research applications, and validated protocols for utilizing CAS 15847-64-0 in the development of neuroactive and endocrine modulators.

As an application scientist, I emphasize that selecting a core intermediate is never arbitrary; it is dictated by the target's binding pocket. The utility of CAS 15847-64-0 stems from its three-dimensional pharmacophore:

-

The Basic Piperidine Nitrogen: At physiological pH, this secondary amine is protonated, allowing it to form a critical salt bridge with conserved aspartate residues (e.g., Asp3.32) in the transmembrane domains of many aminergic and peptidergic GPCRs.

-

The C4-Phenyl Ring: This provides a rigid, lipophilic anchor that engages in

stacking or hydrophobic interactions within the receptor's binding pocket, stabilizing the ligand-receptor complex. -

The C4-Propionyl Group: The ketone acts as a hydrogen bond acceptor, while the alpha-protons can be enolized for further synthetic elaboration. This vector is crucial for extending the molecule into auxiliary binding pockets to achieve receptor subtype selectivity.

Core Research Applications

CAS 15847-64-0 is primarily utilized as a building block in three major therapeutic areas:

-

Metabotropic Glutamate Receptor (mGluR) Agonists: Modulating mGluRs is a promising strategy for treating neurological and psychiatric disorders. CAS 15847-64-0 is used to synthesize pyrazolone-bearing mGluR potentiators[2]. The piperidine nitrogen is typically alkylated to attach the pyrazolone pharmacophore, creating a molecule that allosterically modulates glutamate signaling[2].

-

Melanocortin Receptor (MCR) Ligands: MCRs (MC1R to MC5R) regulate diverse physiological processes, from skin pigmentation to obesity and inflammation. Derivatizing the piperidine core of CAS 15847-64-0 allows researchers to synthesize highly specific MCR modulators[3]. For instance, N-Boc protection of the piperidine enables selective functionalization of the ketone, a necessary step in building complex MCR antagonists[3].

-

Growth Hormone Secretagogues: In cardiovascular research, particularly for congestive heart failure, growth hormone secretagogues are synthesized by coupling CAS 15847-64-0 with various dipeptides or imidazole derivatives via amide bond formation[4].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols detail the foundational reactions involving CAS 15847-64-0. Each step includes the mechanistic causality behind the experimental choices.

Protocol A: N-Alkylation for mGluR Ligand Synthesis

Objective: Couple CAS 15847-64-0 with an electrophilic pyrazolone intermediate.

Causality: The hydrochloride salt of the piperidine must be neutralized to liberate the nucleophilic secondary amine. A mild inorganic base in a polar aprotic solvent ensures rapid

-

Preparation: Suspend 36 mg (0.140 mmol) of CAS 15847-64-0 in 2 mL of anhydrous acetonitrile[2].

-

Base Addition: Add 45 mg (0.328 mmol, ~2.3 eq) of finely powdered potassium carbonate (

)[2]. Scientist's Note: The excess base acts both to neutralize the HCl salt and to scavenge the acid generated during the subsequent alkylation, preventing the protonation of the amine which would halt the reaction. -

Coupling: Introduce the electrophilic reagent (e.g., a functionalized alkyl halide) and stir the mixture at room temperature, monitoring via TLC/LC-MS until the starting material is consumed.

-

Workup: Filter the inorganic salts, concentrate the filtrate under reduced pressure, and purify via flash chromatography to yield the target mGluR agonist (typical yield ~45%)[2].

Protocol B: N-Boc Protection for MCR Ligand Elaboration

Objective: Temporarily mask the secondary amine to allow selective chemistry at the C4-propionyl group.

Causality: Triethylamine (

-

Preparation: Dissolve 500 mg (1.97 mmol) of CAS 15847-64-0 in 5 mL of anhydrous DCM[3].

-

Activation: Add 0.7 mL (4.93 mmol, 2.5 eq) of

[3]. Stir for 5 minutes to ensure complete free-basing. -

Protection: In a separate vial, dissolve 470 mg (2.17 mmol, 1.1 eq) of

in 5 mL of DCM[3]. Add this solution dropwise to the reaction mixture. -

Reaction: Stir the mixture for 2 hours at room temperature[3]. Scientist's Note: The evolution of

gas is a self-validating physical indicator that the acylation is actively proceeding. -

Workup: Wash the organic layer with saturated aqueous

, followed by brine. Dry over

Quantitative Data Summary

The following table summarizes the key reaction parameters and outcomes for the protocols described above, providing a quick reference for synthetic planning.

| Target Application | Reagents / Electrophile | Base / Solvent | Time / Temp | Typical Yield | Ref |

| mGluR Agonist | Pyrazolone alkyl halide | 12-24 h / RT | ~45% | [2] | |

| MCR Modulator | Di-tert-butyl dicarbonate | 2 h / RT | >85% | [3] | |

| GH Secretagogue | Imidazole-carboxylic acid | 12 h / RT | ~76% | [4] |

Mechanistic Visualization

The diagram below illustrates the divergent synthetic workflows and subsequent pharmacological targeting of CAS 15847-64-0 derivatives.

Divergent synthetic workflows of CAS 15847-64-0 and their downstream pharmacological targets.

References

-

PubChem Compound Summary for CID 197940 : 1-(4-Phenylpiperidin-4-yl)propan-1-one. National Center for Biotechnology Information. URL: [Link]

- Pyrazolone compounds as metabotropic glutamate receptor agonists for the treatment of neurological and psychiatric disorders: Mutel, V., et al. World Intellectual Property Organization (WO2006071730A1).

- Melanocortin receptor ligands: Dooley, C., et al. United States Patent and Trademark Office (US8877968B2).

- Congestive heart failure treatment: Macor, J. E., et al. European Patent Office (EP0898963A2).

Sources

- 1. 1-(4-Phenylpiperidin-4-yl)propan-1-one | C14H19NO | CID 197940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2006071730A1 - Pyrazolone compounds as metabotropic glutamate receptor agonists for the treatment of neurological and psychiatric disorders - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. EP0898963A2 - Congestive heart failure treatment - Google Patents [patents.google.com]

A Spectroscopic Guide to 1-(4-phenylpiperidin-4-yl)propan-1-one HCl: Elucidating Structure Through NMR, IR, and MS

Introduction